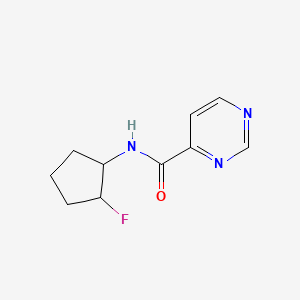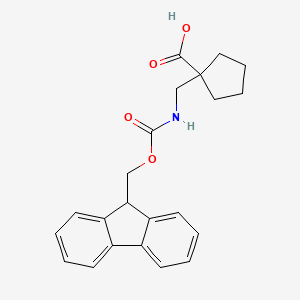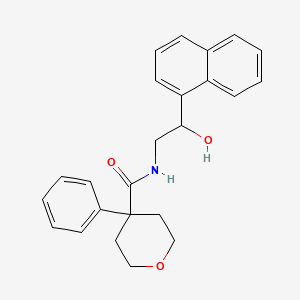
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that utilize key reactions such as the Diels-Alder reaction, ring-closing metathesis, and Grignard reactions. For instance, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene involves an amino acid-derived acylnitroso Diels-Alder reaction . Similarly, the synthesis of a functionalized cyclohexene skeleton of GS4104 uses ring-closing metathesis and diastereoselective Grignard reactions . These methods could potentially be adapted for the synthesis of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride.
Molecular Structure Analysis
The molecular structure of cycloalkane amino acids is a key factor in their biological activity and physical properties. For example, the presence of fluorine atoms in 1-Amino-4,4-difluorocyclohexanecarboxylic acid impacts its conformation, lipophilicity, acidity, and fluorescent properties . The stereochemistry of the cycloalkane ring is also crucial, as seen in the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, where the ring promotes rigidity and affects the formation of intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of cycloalkane amino acids can lead to a variety of chemical transformations. For instance, the asymmetric synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids involves intriguing reactions such as hydrogenolysis of a benzylic C–N bond and cleavage of a methoxy ether . The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the use of ruthenium-catalyzed cycloaddition and the challenges of avoiding the Dimroth rearrangement . These reactions could provide insights into the reactivity of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloalkane amino acids are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly alter the properties of the compound, as seen in the study of 1-Amino-4,4-difluorocyclohexanecarboxylic acid . The rigidity of the cycloalkane ring, as observed in the structural study of cyclobutane-containing peptides, can affect the conformational stability and hydrogen bonding patterns . These aspects are important for understanding the behavior of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride in various environments.
Applications De Recherche Scientifique
Synthesis and Characterization
1-Amino-4,4-difluorocyclohexanecarboxylic acid has been explored for its potential as a fluorinated analogue of pharmacologically relevant amino acids. Its synthesis from commercially available materials in a three-step process yielded insights into its conformation, lipophilicity, acidity, and fluorescent properties, suggesting a wide range of practical applications in drug discovery and development (Mykhailiuk et al., 2013).
Conformational Studies
The conformational behavior of related amino acids in simple derivatives and peptides has been studied extensively, revealing the influence of specific substituents on molecular structure and potential for inducing desired conformations in peptidic sequences (Valle et al., 1988).
Applications in Peptide Mimetics
Research into novel amino acids and their incorporation into peptidomimetics highlights the role of such compounds in accessing new peptidomimetics with conformationally restricted structures. This is particularly relevant for compounds like "(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride," which can serve as isosters for traditional dipeptides, offering potential in the design of molecules with enhanced biological activity and stability (Defant et al., 2011).
Molecular Complexity and Drug Design
The enantioselective synthesis of structurally complex amino acids demonstrates the versatility of such compounds in generating molecular complexity, a crucial aspect of modern drug design. This approach enables the construction of molecules with multiple stereocenters and constrained conformations, enhancing their interaction with biological targets (Garrido et al., 2013).
Modulation of Peptide Structures
Studies on the incorporation of similar amino acids into dipeptides and their effects on peptide structure, such as inducing specific turn types or stabilizing helical conformations, underline the significance of these compounds in modulating peptide secondary structure. This has implications for the design of peptides and peptidomimetics with tailored biological functions (Avenoza et al., 2002).
Propriétés
IUPAC Name |
(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIUBPJFUABJIR-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)
![1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2540197.png)

![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)

![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)



![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)